molecular formula C13H12N2 B1627017 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline CAS No. 916572-56-0

3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Cat. No.: B1627017
CAS No.: 916572-56-0
M. Wt: 196.25 g/mol
InChI Key: JTSZXWQRKVSDGT-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrroline moiety

Properties

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSZXWQRKVSDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587623
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916572-56-0
Record name 3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[2,3-c]pyridine fragment . Another method involves the Pictet-Spengler reaction, which is accompanied by cyclization and oxidation in the final step .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.

    2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyrroline moiety fused to a pyridine ring.

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline is unique due to its specific fusion of a quinoline ring with a pyrroline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

Overview

3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound characterized by a quinoline ring fused with a pyrrole moiety. Its unique structural features contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been evaluated for their efficacy against visceral leishmaniasis, demonstrating potential in vitro antileishmanial activity. The mode of action involves inhibiting parasite growth in infected models, as evidenced by studies showing significant reductions in liver and spleen parasite burdens in infected Balb/c mice .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Notably, related compounds have shown selective cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent.

Anticancer Activity

The compound's anticancer properties are supported by studies demonstrating its ability to inhibit the growth of leukemia cells. The cytotoxic effects are likely due to the compound's interference with cellular pathways essential for cancer cell survival and proliferation.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound possess significant activity against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoline ring can enhance biological activity.

In Vivo Studies

In vivo assessments have shown promising results for antileishmanial activity. For instance, one study reported a 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden when administered at a dose of 12.5 mg/kg in infected mice . This highlights the compound's therapeutic potential against parasitic infections.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundBiological ActivityMechanismReference
This compoundAntimicrobial, AnticancerInhibition of AChE and parasite growth,
5-(3,4-dihydro-2H-pyrrol-5-yl)quinolineSelective cytotoxicity against leukemia cellsInterference with cancer cell pathways
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneAntileishmanial efficacyReduction in parasite burden in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.